N-((4-(Dimethylamino)phenyl)(pentanoylamino)methyl)pentanamide
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Overview
Description
N-((4-(Dimethylamino)phenyl)(pentanoylamino)methyl)pentanamide is a synthetic organic compound with the molecular formula C19H31N3O2 and a molecular weight of 333.478 g/mol . This compound is characterized by the presence of a dimethylamino group attached to a phenyl ring, which is further connected to a pentanoylamino group and a pentanamide moiety. It is primarily used in research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((4-(Dimethylamino)phenyl)(pentanoylamino)methyl)pentanamide typically involves the reaction of 4-(dimethylamino)benzaldehyde with pentanoyl chloride in the presence of a base such as triethylamine. This reaction forms an intermediate, which is then reacted with pentanamide under controlled conditions to yield the final product . The reaction is usually carried out in an organic solvent like dichloromethane or tetrahydrofuran at room temperature.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity. The final product is purified using techniques such as recrystallization or chromatography to remove any impurities.
Chemical Reactions Analysis
Types of Reactions
N-((4-(Dimethylamino)phenyl)(pentanoylamino)methyl)pentanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dimethylamino group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted amides or amines.
Scientific Research Applications
N-((4-(Dimethylamino)phenyl)(pentanoylamino)methyl)pentanamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Mechanism of Action
The mechanism of action of N-((4-(Dimethylamino)phenyl)(pentanoylamino)methyl)pentanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the amide groups can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-((4-Methoxyphenyl)(pentanoylamino)methyl)pentanamide
- N-((4-Bromophenyl)(pentanoylamino)methyl)pentanamide
- N-((3-Nitrophenyl)(pentanoylamino)methyl)pentanamide
Uniqueness
N-((4-(Dimethylamino)phenyl)(pentanoylamino)methyl)pentanamide is unique due to the presence of the dimethylamino group, which imparts distinct electronic and steric properties. This makes it particularly useful in applications where specific interactions with biological targets are required.
Properties
Molecular Formula |
C19H31N3O2 |
---|---|
Molecular Weight |
333.5 g/mol |
IUPAC Name |
N-[[4-(dimethylamino)phenyl]-(pentanoylamino)methyl]pentanamide |
InChI |
InChI=1S/C19H31N3O2/c1-5-7-9-17(23)20-19(21-18(24)10-8-6-2)15-11-13-16(14-12-15)22(3)4/h11-14,19H,5-10H2,1-4H3,(H,20,23)(H,21,24) |
InChI Key |
FYUHGTDWKDIFSQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(=O)NC(C1=CC=C(C=C1)N(C)C)NC(=O)CCCC |
Origin of Product |
United States |
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